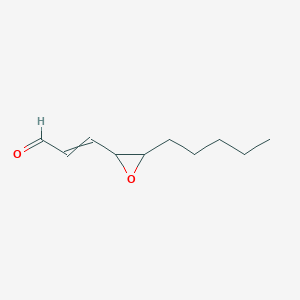
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide, also known as LGM2605, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. LGM2605 is a member of the isoquinoline family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in inflammation, neuroprotection, and cancer. 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has also been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). In animal models, 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been shown to reduce inflammation, protect neurons from damage, and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is its broad range of biological activities. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties, which make it a promising candidate for the development of novel therapeutics. Another advantage of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is its relatively low toxicity, which has been demonstrated in animal studies. However, one limitation of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is its poor water solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide and its potential side effects.
Orientations Futures
There are several future directions for the research of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide. One area of focus is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide as a potential therapeutic for various inflammatory and neurodegenerative diseases, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, further studies are needed to explore the anti-cancer properties of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide and its potential use in cancer therapy.
Méthodes De Synthèse
The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide involves a multi-step process. The first step is the preparation of 3,4-dihydro-3,3-dimethylisoquinoline, which is achieved by the reduction of 3,4-dimethyl-1-nitrosoisoquinoline using sodium borohydride. The resulting compound is then reacted with 2-methylphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to form 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. In preclinical studies, 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been found to reduce inflammation in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has also been shown to protect neurons from damage in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. Additionally, 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
170658-21-6 |
|---|---|
Nom du produit |
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide |
Formule moléculaire |
C46H62N3O8PSi |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-14-8-4-7-11-17(14)21-19(23)12-18-16-10-6-5-9-15(16)13-20(2,3)22-18/h4-12,22H,13H2,1-3H3,(H,21,23)/b18-12+ |
Clé InChI |
YFGUVFYODINRFP-LDADJPATSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)/C=C/2\C3=CC=CC=C3CC(N2)(C)C |
SMILES |
CC1=CC=CC=C1NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
Synonymes |
Acetamide, 2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2- methylphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)


![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)

![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)